MFCD18426570
Description
Bis-Boc-amino-oxyacetic Acid Monohydrate (CAS: 198717-47-2, MDL: MFCD18426570) is a protected aminooxyacetic acid derivative with the molecular formula C₁₂H₂₁NO₇·H₂O and a molecular weight of 309.31 g/mol . It is commonly employed in organic synthesis, particularly in peptide chemistry, where its Boc (tert-butoxycarbonyl) groups serve as protective moieties for aminooxy functionalities. The compound’s structure includes two Boc groups attached to an aminooxyacetic acid backbone, with a monohydrate form enhancing its stability during storage and handling. Key applications include its use in bioconjugation, linker synthesis, and as a precursor for bioactive molecule development .
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7.H2O/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6;/h7H2,1-6H3,(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLGIQAWTZCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-Boc-amino-oxyacetic acid monohydrate: can be synthesized through the reaction of amino-oxyacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through crystallization or other suitable methods.
In industrial production, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Bis-Boc-amino-oxyacetic acid monohydrate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the Boc-protected amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or methanol , and reaction temperatures ranging from 0°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis-Boc-amino-oxyacetic acid monohydrate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and other biologically active molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis-Boc-amino-oxyacetic acid monohydrate involves its ability to act as a protecting group for amino acids and peptides. The Boc group (tert-butoxycarbonyl) protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization of the amino group.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Boc-Aminooxyacetic Acid (Hypothetical Mono-Boc Derivative)
Such derivatives are critical in stepwise protection-deprotection strategies in peptide synthesis.
(3-Bromo-5-chlorophenyl)boronic Acid (CAS: 1046861-20-4)
It is primarily used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, contrasting with MFCD18426570’s role in peptide chemistry .
2-Bromo-4-nitrobenzoic Acid (CAS: 1761-61-1)
A benzoic acid derivative (C₇H₅BrO₂, MW: 201.02 g/mol) with bromo and nitro substituents, this compound () is structurally distinct but shares synthetic utility as an intermediate in pharmaceutical and agrochemical synthesis. Its solubility (0.687 mg/mL) and logP (2.15 via XLOGP3) differ significantly from this compound, which likely exhibits higher hydrophilicity due to its Boc and aminooxy groups .
Functional Analogs
Fmoc-Protected Aminooxyacetic Acid
Compared to Boc groups, Fmoc derivatives offer orthogonal deprotection under mild basic conditions, enhancing versatility in multi-step syntheses.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Protective Group Utility: this compound’s dual Boc groups enhance stability in acidic conditions, making it superior to mono-Boc analogs in multi-step syntheses requiring sequential deprotection .
Solubility and Handling: The monohydrate form of this compound improves crystallinity and reduces hygroscopicity compared to anhydrous analogs, facilitating storage and precise weighing in laboratory settings .
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